Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
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Overview
Description
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate is a complex organic compound with the molecular formula C20H21N5O5 It is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group and the other with a cyanoethyl and hydroxyethyl amino group
Preparation Methods
The synthesis of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate can be compared with other azo compounds, such as:
Methyl orange: A commonly used pH indicator with a similar azo structure.
Sudan dyes: A group of azo dyes used in staining and coloring applications.
Disperse dyes: Azo compounds used in dyeing synthetic fibers.
Properties
CAS No. |
81367-79-5 |
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Molecular Formula |
C20H21N5O5 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3 |
InChI Key |
ZWCKPXODVQYION-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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